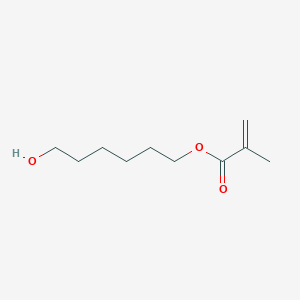

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-hydroxyhexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)10(12)13-8-6-4-3-5-7-11/h11H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOFBPRPOAWWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926969 | |

| Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-57-4 | |

| Record name | 6-Hydroxyhexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13092-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-Hydroxyhexyl Methacrylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 6-Hydroxyhexyl Methacrylate (HHMA)

In the landscape of advanced materials science and drug delivery, functional monomers are the foundational building blocks for innovation. Among these, 2-Propenoic acid, 2-methyl-, hydroxyhexyl ester, commonly known as 6-hydroxyhexyl methacrylate (HHMA), stands out for its unique bifunctionality. Possessing both a polymerizable methacrylate group and a reactive primary hydroxyl group, HHMA serves as a critical linker and backbone component in the synthesis of biocompatible polymers, hydrogels, and drug-eluting coatings.[1][2] Its six-carbon aliphatic chain imparts flexibility and hydrophobicity, attributes that are highly tunable in the resultant polymers. This guide provides an in-depth, experience-driven perspective on the synthesis, purification, and rigorous characterization of HHMA, designed to empower researchers in their pursuit of novel biomaterials and therapeutic systems.

Part 1: Synthesis of 6-Hydroxyhexyl Methacrylate

Mechanistic Insight: Choosing the Right Synthetic Pathway

The synthesis of HHMA is fundamentally an esterification or transesterification reaction. The choice between these pathways is a critical decision driven by factors such as starting material availability, desired purity, reaction scale, and catalyst compatibility.

-

Direct Esterification: This classic approach involves the reaction of methacrylic acid (MAA) with a molar excess of 1,6-hexanediol. The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[3] The primary challenge is managing the equilibrium, which favors the reactants. To drive the reaction towards the product, water, a byproduct, must be continuously removed, often through azeotropic distillation using a solvent like toluene or cyclohexane.[4] A key consideration is the potential for di-esterification, where both hydroxyl groups of 1,6-hexanediol react with MAA. Using a significant excess of the diol helps to statistically favor the formation of the mono-ester, HHMA.

-

Transesterification: An alternative route is the transesterification of a simple alkyl methacrylate, like methyl methacrylate (MMA), with 1,6-hexanediol.[5] This method can be advantageous as it often proceeds under milder conditions. The reaction is driven by the removal of the more volatile alcohol byproduct (e.g., methanol). Catalysts for this process can include metal compounds, such as lithium-based systems (e.g., LiCl/CaO), which can offer high selectivity.[5]

For this guide, we will focus on the Direct Esterification method, as it is a robust and commonly employed technique that provides excellent learning opportunities for process control and optimization.

Visualizing the Synthesis Workflow

The following diagram outlines the critical stages of HHMA synthesis via direct esterification, from reactant preparation to final product purification.

Caption: Workflow for the direct esterification synthesis of HHMA.

Detailed Experimental Protocol: Direct Esterification

This protocol is designed as a self-validating system. Each step includes rationale and expected observations.

Materials:

-

1,6-Hexanediol

-

Methacrylic Acid (MAA)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Hydroquinone monomethyl ether (MEHQ) or other suitable polymerization inhibitor

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup or flash chromatography system

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap fitted with a condenser, and a thermometer. Ensure all glassware is dry.

-

Expertise & Causality: A three-neck setup allows for simultaneous heating, stirring, addition of reagents, and removal of byproduct (water). The Dean-Stark trap is essential for physically separating the immiscible water from the toluene azeotrope, thereby driving the reaction equilibrium forward.

-

-

Charging the Reactor: To the flask, add 1,6-hexanediol (e.g., 3.0 eq.), toluene (sufficient to fill ~1/3 of the flask), p-TSA (e.g., 0.02 eq.), and a small amount of MEHQ (e.g., 200-500 ppm).[4]

-

Trustworthiness: Using a large excess of 1,6-hexanediol statistically minimizes the formation of the di-methacrylate byproduct. MEHQ is critical; methacrylates can readily polymerize at elevated temperatures, and the inhibitor prevents premature polymerization, ensuring a high yield of the desired monomer.

-

-

Initiating the Reaction: Begin stirring and heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.

-

Observation: The temperature should stabilize around the boiling point of the toluene-water azeotrope.

-

-

Substrate Addition: Once reflux is stable, slowly add methacrylic acid (1.0 eq.) to the reaction mixture via the addition funnel over 1-2 hours.

-

Expertise & Causality: A slow, controlled addition of the limiting reagent (MAA) helps to maintain a consistent reaction temperature and prevents localized overheating, which could promote unwanted side reactions or polymerization.

-

-

Monitoring Reaction Progress: Continue refluxing for 6-12 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[5]

-

Self-Validation: The volume of collected water is a direct measure of reaction conversion. When water collection ceases, the reaction has reached completion or equilibrium.

-

-

Work-up - Quenching and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Expertise & Causality: The NaHCO₃ wash is crucial for neutralizing the acidic catalyst (p-TSA) and removing any unreacted methacrylic acid. The brine wash helps to remove residual water and break any emulsions.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Result: An amber or light yellow oil containing the crude product and excess 1,6-hexanediol will be obtained.[6]

-

-

Purification: The crude product must be purified to remove the excess 1,6-hexanediol.

-

Option A: Vacuum Distillation: This is the preferred method for larger scales. The significant difference in boiling points between HHMA and 1,6-hexanediol allows for efficient separation.

-

Option B: Column Chromatography: For smaller scales or when high purity is paramount, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes is typically effective.

-

Trustworthiness: Proper purification is non-negotiable. Residual 1,6-hexanediol can act as a crosslinker in subsequent polymerization reactions, unpredictably altering the properties of the final material.

-

Part 2: Characterization of 6-Hydroxyhexyl Methacrylate

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized HHMA. The following techniques provide a comprehensive analytical workflow.

Visualizing the Characterization Workflow

Caption: A multi-technique workflow for HHMA characterization.

Spectroscopic and Chromatographic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons.

-

Expertise & Causality: The proton spectrum will confirm the presence of all key fragments of the molecule. The integration of the peaks should correspond to the number of protons in each environment, providing a quantitative check of the structure. The triplet at ~4.1 ppm is particularly diagnostic of the ester methylene group adjacent to the oxygen.[6]

-

-

¹³C NMR Spectroscopy: Provides information on the carbon skeleton.

-

Expertise & Causality: The carbon spectrum confirms the number of unique carbon environments. The peaks in the carbonyl (~167 ppm) and vinyl (~125, ~136 ppm) regions are definitive indicators of the methacrylate moiety.

-

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

-

Expertise & Causality: The FTIR spectrum serves as a quick quality control check. The presence of a broad O-H stretch confirms the hydroxyl functionality, while the sharp, strong C=O stretch is characteristic of the ester.[7][8] Critically, the disappearance of the very broad O-H stretch associated with the carboxylic acid dimer in methacrylic acid is a key indicator of successful esterification.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess purity and confirm the molecular weight of the product.

-

Trustworthiness: The gas chromatogram should ideally show a single major peak, indicating high purity. The mass spectrum of this peak should show a molecular ion (M⁺) or characteristic fragments corresponding to the molecular weight of HHMA (186.25 g/mol ).[9] This provides definitive confirmation that the synthesized compound has the correct mass.

Summary of Expected Characterization Data

The table below summarizes the key analytical data points for verifying the successful synthesis of high-purity HHMA.

| Analytical Technique | Feature | Expected Result / Observation | Purpose |

| ¹H NMR | Chemical Shift (δ, ppm) | ~6.1 & ~5.5 (s, =CH₂) ~4.1 (t, -O-CH₂-) ~3.6 (t, -CH₂-OH) ~1.9 (s, -CH₃) ~1.7-1.3 (m, alkyl chain -CH₂-) | Confirms proton environments and connectivity.[6] |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~167 (C=O) ~136 (C=C) ~125 (=CH₂) ~64 (-O-CH₂-) ~62 (-CH₂-OH) ~32, 28, 25 (alkyl chain carbons) ~18 (-CH₃) | Confirms carbon skeleton and functional groups. |

| FTIR | Wavenumber (cm⁻¹) | 3600-3200 (broad, O-H stretch) ~2930 & ~2860 (C-H stretch) ~1720 (strong, C=O stretch) ~1635 (C=C stretch) ~1160 (C-O stretch) | Confirms presence of key functional groups.[7][8][10] |

| GC-MS | Molecular Ion Peak | m/z = 186 [M⁺] or characteristic fragments (e.g., [M-H₂O]⁺) | Confirms molecular weight and assesses purity.[9] |

Part 3: Applications in Drug Development and Research

The validated HHMA monomer is a valuable precursor for creating advanced materials relevant to the pharmaceutical and biomedical fields. Its bifunctional nature allows it to be incorporated into polymers where the pendant hydroxyl groups can be used for:

-

Hydrogel Formation: HHMA can be copolymerized with other monomers to create hydrogels. The hydroxyl groups enhance water absorption and provide sites for crosslinking, which is crucial for controlling swelling behavior and drug diffusion rates.[1]

-

Drug Conjugation: The hydroxyl group serves as a convenient handle for covalently attaching therapeutic agents, enabling the creation of polymer-drug conjugates for targeted delivery.

-

Biomaterial Surface Modification: Polymers containing HHMA can be used to coat medical devices. The hydroxyl groups can improve biocompatibility or be used to immobilize biomolecules like peptides or enzymes.

-

Responsive Materials: The hydroxyl groups can be further functionalized to create materials that respond to stimuli like pH or temperature, allowing for triggered drug release.[2][11][12]

Conclusion

The synthesis and characterization of 6-hydroxyhexyl methacrylate is a multi-step process that demands careful control over reaction conditions and rigorous analytical validation. By understanding the causality behind each procedural step—from the choice of synthetic route to the specific characterization techniques employed—researchers can reliably produce high-purity HHMA. This monomer serves as a versatile platform for the development of next-generation biomaterials, hydrogels, and drug delivery systems, ultimately empowering advancements in therapeutic efficacy and patient care.

References

-

Preparation of 6-Hydroxyhexyl Methacrylate. PrepChem.com.[Link]

- Method for preparing esters of acrylic acid and methacrylic acid by transesterification.

-

The FTIR spectra of the polymers hydrophilic 2-hydroxyethyl... ResearchGate.[Link]

-

Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy. Frontiers in Chemistry.[Link]

-

ATR‐FTIR spectra of (a) hydroxyethyl methacrylate (HEMA), chloroacetic... ResearchGate.[Link]

-

2-Hydroxyethyl methacrylate. NIST WebBook.[Link]

-

¹H-NMR spectrum of (6-[4′-flurobenzoylstyryloxy] hexyl methacrylate)... ResearchGate.[Link]

-

FT-IR spectrum of (a) HEMA and (b) polymer of HEMA. ResearchGate.[Link]

-

Hydrogels for Drug Delivery. The University of Queensland, Polymer Chemistry Group.[Link]

- Preparation method of 1,6-hexanediol diacrylate.

- Process for the preparation of esters of (meth)acrylic acid.

-

Hexyl methacrylate | C10H18O2. PubChem - NIH.[Link]

-

Multicatalytic Transformation of (Meth)acrylic Acids; a One-Pot Approach to Biobased Poly(meth) acrylates. Ssuchy et al.[Link]

- Method for preparing (meth)acrylic acid ester.

-

CAS No. 13092-57-4, 6-Hydroxyhexyl Methacrylate (Stabilized). 001CHEMICAL.[Link]

-

6-Hydroxyhexyl Methacrylate (stabilized with MEHQ). MySkinRecipes.[Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. PubMed.[Link]

-

Recent advances in photo-crosslinkable hydrogels for biomedical applications. Semantic Scholar.[Link]

-

Biomaterials for Drug Delivery and Human Applications. MDPI.[Link]

Sources

- 1. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 4. CN106699553A - Preparation method of 1,6-hexanediol diacrylate - Google Patents [patents.google.com]

- 5. US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Frontiers | Hydrogen-bonds structure in poly(2-hydroxyethyl methacrylate) studied by temperature-dependent infrared spectroscopy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Physical and chemical properties of hydroxyhexyl methacrylate

An In-depth Technical Guide to 6-Hydroxyhexyl Methacrylate (HHMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyhexyl Methacrylate (HHMA) is a bifunctional monomer of significant interest in the fields of polymer chemistry, biomaterials, and drug delivery. Its unique molecular structure, featuring a polymerizable methacrylate group and a reactive primary hydroxyl group, allows for the synthesis of versatile polymers with tunable properties. This guide provides a comprehensive overview of the core physical and chemical properties of HHMA, details its reactivity and polymerization characteristics, outlines standard protocols for its synthesis and characterization, and explores its applications, particularly in the biomedical field.

Chemical Identity

To ensure clarity and precision in research and application, it is essential to define 6-Hydroxyhexyl Methacrylate by its fundamental chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 13092-57-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][3] |

| Molecular Weight | 186.25 g/mol | [1][3] |

| Synonyms | 1,6-Hexanediol monomethacrylate, 6-Methacryloyloxy-1-hexanol | [1][3] |

| Chemical Structure | ||

| Canonical SMILES | O=C(OCCCCCCO)C(=C)C | [3] |

| InChIKey | XFOFBPRPOAWWPA-UHFFFAOYSA-N | [3] |

Physical Properties

The physical properties of HHMA are critical for its handling, storage, and application in various formulations. The monomer is typically supplied as a colorless to light yellow liquid and is often stabilized with an inhibitor like MEHQ (Monomethyl Ether Hydroquinone) to prevent spontaneous polymerization.[1]

| Property | Value | Source |

| Appearance | Colorless to Light Yellow Clear Liquid | [1] |

| Physical State | Liquid (at 20°C) | [1] |

| Density | ~1.00 g/cm³ (at 20°C) | [1] |

| Boiling Point | 272.7 ± 23.0 °C | [4] |

| Flash Point | 107 °C | [1] |

| Purity | >95.0% (by GC) | [1] |

Chemical Properties and Reactivity

The utility of HHMA stems from its two distinct functional groups: the methacrylate ester and the terminal hydroxyl group. This bifunctionality is the cornerstone of its versatility.

Methacrylate Group: Polymerization

The carbon-carbon double bond in the methacrylate group is susceptible to free-radical polymerization. This reaction is the basis for transforming the liquid monomer into a solid polymer (poly(HHMA)). The process can be initiated by thermal initiators (e.g., AIBN) or photoinitiators (for UV-curing applications).[5] This polymerization is fundamental to its use in creating polymer backbones for coatings, adhesives, and biomedical devices.[4][5]

Caption: Free-radical polymerization workflow of HHMA.

Hydroxyl Group: Post-Polymerization Modification

The terminal hydroxyl (-OH) group provides a site for subsequent chemical reactions after the main polymer backbone has been formed. This is a key feature for advanced applications, especially in drug development. For instance:

-

Drug Conjugation: Active pharmaceutical ingredients (APIs) can be covalently attached to the polymer via the hydroxyl group.

-

Biocompatibility: Surfaces can be modified by grafting hydrophilic polymers like polyethylene glycol (PEG) to the -OH group, improving biocompatibility.

-

Targeting: Targeting ligands (e.g., antibodies, peptides) can be attached to guide a drug-polymer conjugate to specific cells or tissues.

Caption: Post-polymerization modification via the hydroxyl group.

Stability and Storage

HHMA is typically stabilized with an inhibitor to prevent premature polymerization.[1] For long-term storage, it should be kept in a cool, dark place, away from heat, light, and sources of ignition.[6] The presence of oxygen is often required for the inhibitor to function effectively.[6]

Spectroscopic Characterization

Confirming the identity and purity of HHMA is crucial. Standard spectroscopic techniques are employed for this purpose.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Key expected signals include:

-

Vinyl protons (=CH₂) at ~5.5-6.1 ppm.

-

Ester methylene protons (-O-CH₂-) at ~4.1 ppm.[7]

-

Hydroxyl methylene protons (-CH₂-OH) at ~3.6 ppm.

-

Methyl protons (-CH₃) on the methacrylate group at ~1.9 ppm.

-

Aliphatic methylene protons of the hexyl chain appearing as a complex multiplet between ~1.3-1.7 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad peak around 3400 cm⁻¹ indicates the hydroxyl group.

-

C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ is characteristic of the methacrylate ester carbonyl group.

-

C=C Stretch: A peak around 1640 cm⁻¹ corresponds to the carbon-carbon double bond.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ are from the sp³ hybridized carbons of the hexyl chain.

-

Applications in Research and Drug Development

The unique properties of HHMA make it a valuable monomer in several high-performance applications.

-

Biomaterials and Hydrogels: Poly(HHMA) and its copolymers can be used to create hydrogels. The hydroxyl groups impart hydrophilicity, which is essential for biocompatibility and for creating materials that can absorb large amounts of water, mimicking soft tissue.[5]

-

Drug Delivery Systems: As described in Section 3.2, the hydroxyl groups serve as handles for attaching drugs, making poly(HHMA) an excellent candidate for creating polymer-drug conjugates and controlled release systems.[5]

-

Dental Materials: In dentistry, methacrylate monomers are fundamental components of composites and sealants. The hydroxyl group in HHMA can improve adhesion to dental tissue and enhance the durability of the final material.[4]

-

Coatings and Adhesives: HHMA is used to formulate high-performance coatings and adhesives, where the hydroxyl functionality enhances adhesion to various substrates, including metals and plastics.[4][5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling HHMA.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[8]

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[6][8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Wash hands thoroughly after handling.[8]

-

Experimental Protocols

Protocol: Synthesis of 6-Hydroxyhexyl Methacrylate

This protocol is adapted from established laboratory procedures for the esterification of methacrylic acid.[7]

-

Objective: To synthesize HHMA from methacrylic acid and 6-chloro-1-hexanol.

-

Materials:

-

Methacrylic acid

-

Tetrabutylammonium hydroxide (25% in methanol)

-

6-chloro-1-hexanol

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Heating mantle

-

-

Procedure:

-

Dissolve methacrylic acid (0.5 mole) in 50 mL of methanol in a round-bottom flask.

-

Slowly add tetrabutylammonium hydroxide (0.5 mole) to the solution while stirring. Continue stirring for 30 minutes at room temperature.

-

Remove the methanol solvent using a rotary evaporator to yield the tetrabutylammonium methacrylate salt.

-

Dissolve the resulting residue in 100 mL of DMF.

-

In a separate flask, dissolve 6-chloro-1-hexanol (0.5 mole) in 200 mL of DMF.

-

Add the 6-chloro-1-hexanol solution to the methacrylate salt solution.

-

Heat the reaction mixture to 50°C and stir for 4 hours.

-

Discontinue heating and allow the solution to stir at room temperature overnight.

-

Add an equal volume of deionized water to the reaction mixture.

-

Extract the aqueous solution three times with ethyl acetate using a separatory funnel.

-

Combine the organic (ethyl acetate) layers and back-extract three times with deionized water to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to yield the final product, an amber oil.[7]

-

Protocol: Sample Preparation for Spectroscopic Characterization

-

Objective: To prepare HHMA for analysis by ¹H NMR and IR spectroscopy.

-

Procedure for ¹H NMR:

-

Place 5-10 mg of the synthesized HHMA oil into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Cap the NMR tube securely and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

The sample is now ready for analysis in an NMR spectrometer.

-

-

Procedure for IR (Attenuated Total Reflectance - ATR):

-

Ensure the crystal of the ATR-IR spectrometer is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

-

Place a single drop of the neat HHMA oil directly onto the center of the ATR crystal.

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum according to the instrument's operating procedure.

-

Conclusion

6-Hydroxyhexyl Methacrylate is a highly versatile monomer whose value is derived from its dual-functionality. The polymerizable methacrylate group allows for the formation of robust polymer backbones, while the reactive hydroxyl group provides a powerful tool for covalent modification. This unique combination of properties makes HHMA an enabling material for innovation in advanced coatings, dental materials, and particularly in the design of sophisticated drug delivery systems and biocompatible materials. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in scientific research and development.

References

-

001CHEMICAL. CAS No. 13092-57-4, 6-Hydroxyhexyl Methacrylate (Stabilized). [Link]

-

PrepChem.com. Preparation of 6-Hydroxyhexyl Methacrylate. [Link]

-

CAS Common Chemistry. 6-Hydroxyhexyl methacrylate. [Link]

-

MySkinRecipes. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ). [Link]

-

PubChem. 6-Hydroxyhexyl acrylate. [Link]

-

MATERIAL SAFETY DATA SHEET. 2-Hydroxypropyl Methacrylate. [Link]

-

ResearchGate. ¹H-NMR spectrum of (6-[4′-flurobenzoylstyryloxy] hexyl methacrylate).... [Link]

-

PubChem. Hexyl methacrylate. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 001chemical.com [001chemical.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) [myskinrecipes.com]

- 5. dakenchem.com [dakenchem.com]

- 6. 2spi.com [2spi.com]

- 7. prepchem.com [prepchem.com]

- 8. tcichemicals.com [tcichemicals.com]

A Spectroscopic Guide to 6-Hydroxyhexyl Methacrylate: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester, more commonly known as 6-hydroxyhexyl methacrylate (CAS No. 13092-57-4).[1][2][3][4][5][6][7] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the characterization of this bifunctional monomer through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established principles and supported by reference data to ensure scientific integrity.

Introduction

6-Hydroxyhexyl methacrylate (C₁₀H₁₈O₃, Molar Mass: 186.25 g/mol ) is a valuable monomer in polymer chemistry, prized for its methacrylate group that readily undergoes polymerization and a terminal hydroxyl group that allows for subsequent chemical modification.[1][5] Its applications are widespread, including in the synthesis of adhesives, coatings, and biocompatible materials.[8] Accurate spectroscopic characterization is paramount to confirm its chemical identity, purity, and structural integrity prior to its use in research and development. This guide details the expected spectroscopic signatures of 6-hydroxyhexyl methacrylate and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standard protocol for acquiring NMR spectra of 6-hydroxyhexyl methacrylate is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 6-hydroxyhexyl methacrylate in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-hydroxyhexyl methacrylate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on a documented synthesis, a key signal is a triplet at approximately 4.1 ppm corresponding to the two protons of the ester's methylene group.[9] A detailed interpretation, supported by data from the closely related hexyl methacrylate, is presented below.[10]

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| =CH₂ (vinylic) | ~6.1 and ~5.5 | s | 2H |

| -O-CH₂- | ~4.1 | t | 2H |

| -CH₂-OH | ~3.6 | t | 2H |

| -C(=O)-C-CH₃ | ~1.9 | s | 3H |

| -O-CH₂-CH₂- | ~1.7 | p | 2H |

| -CH₂-CH₂-OH | ~1.6 | p | 2H |

| -CH₂-CH₂-CH₂-CH₂- | ~1.4 | m | 4H |

| -OH | Variable | br s | 1H |

Causality of Signal Assignments:

-

The two vinylic protons on the methacrylate group are diastereotopic and are expected to appear as two distinct singlets (or narrow multiplets due to long-range coupling) at approximately 6.1 and 5.5 ppm.[11]

-

The methylene group adjacent to the ester oxygen (-O-CH₂-) is deshielded by the electronegative oxygen and is predicted to be a triplet around 4.1 ppm, coupling with the adjacent methylene group.[9]

-

The methylene group adjacent to the terminal hydroxyl group (-CH₂-OH) will also be deshielded, appearing as a triplet around 3.6 ppm.

-

The methyl group on the methacrylate moiety is a characteristic singlet at approximately 1.9 ppm.

-

The methylene groups within the hexyl chain will appear as a series of multiplets in the upfield region (1.4-1.7 ppm).

-

The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The expected chemical shifts are based on established ranges for similar functional groups.[12][13]

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (ester carbonyl) | ~167 |

| C=CH₂ (vinylic) | ~136 |

| C=CH₂ (vinylic) | ~125 |

| -O-CH₂- | ~65 |

| -CH₂-OH | ~63 |

| -O-CH₂-CH₂- | ~32 |

| -CH₂-CH₂-OH | ~29 |

| -CH₂-CH₂-CH₂-CH₂- | ~26, ~25 |

| -C(=O)-C-CH₃ | ~18 |

Causality of Signal Assignments:

-

The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~167 ppm).

-

The quaternary and secondary vinylic carbons appear in the characteristic alkene region (~125-136 ppm).

-

The carbons directly attached to oxygen (-O-CH₂- and -CH₂-OH) are found in the range of 63-65 ppm.

-

The aliphatic carbons of the hexyl chain are located in the upfield region (~18-32 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-hydroxyhexyl methacrylate is expected to show characteristic absorption bands for the ester, alkene, and hydroxyl groups.

Experimental Protocol: IR Spectrum Acquisition

Attenuated Total Reflectance (ATR)-FTIR is a common and convenient technique for obtaining the IR spectrum of a liquid sample like 6-hydroxyhexyl methacrylate.

-

Sample Application: A small drop of the neat liquid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). An air background spectrum is collected prior to sample analysis.

IR Spectral Analysis

The key vibrational modes and their expected absorption frequencies are summarized in the table below. These assignments are based on well-established correlations and data for similar methacrylate compounds.[14][15][16]

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |

| C-H (alkene) | Stretching | ~3100-3000 |

| C-H (alkane) | Stretching | ~2950-2850 |

| C=O (ester) | Stretching | ~1720 |

| C=C (alkene) | Stretching | ~1640 |

| C-O (ester) | Stretching | ~1300-1150 |

Causality of Signal Assignments:

-

A broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group's O-H stretch.

-

The sharp peak around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester.

-

The presence of the C=C double bond is confirmed by the stretching vibration band around 1640 cm⁻¹.

-

Strong C-O stretching bands for the ester linkage will be prominent in the fingerprint region between 1300 and 1150 cm⁻¹.

-

The C-H stretching vibrations of the alkene and alkane portions of the molecule will appear just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a suitable technique for the analysis of a relatively volatile compound like 6-hydroxyhexyl methacrylate.[17]

-

Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent.

-

Ionization: The sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectral Analysis

The mass spectrum of 6-hydroxyhexyl methacrylate is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion |

| 186 | [M]⁺ |

| 169 | [M - OH]⁺ |

| 155 | [M - OCH₃]⁺ |

| 85 | [CH₂=C(CH₃)CO]⁺ |

| 69 | [CH₂=C(CH₃)C=O]⁺ |

Causality of Fragmentation:

-

The molecular ion peak at m/z 186 corresponds to the molecular weight of 6-hydroxyhexyl methacrylate.[1]

-

Loss of a hydroxyl radical (-OH) would result in a fragment at m/z 169.

-

Cleavage of the ester group can lead to various fragments. A prominent fragment is often observed at m/z 69, corresponding to the methacryloyl cation.

-

Fragmentation of the hexyl chain can also occur, leading to a series of smaller aliphatic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 6-hydroxyhexyl methacrylate.

Caption: Workflow for the spectroscopic characterization of 6-hydroxyhexyl methacrylate.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 6-hydroxyhexyl methacrylate. Each technique offers unique and complementary information that, when considered together, allows for the unambiguous confirmation of the molecule's structure, the identification of its key functional groups, and an assessment of its purity. This guide provides the foundational spectroscopic knowledge necessary for researchers and scientists to confidently utilize this important monomer in their applications.

References

-

001CHEMICAL. CAS No. 13092-57-4, 6-Hydroxyhexyl Methacrylate (Stabilized). [Link]

-

PrepChem.com. Preparation of 6-Hydroxyhexyl Methacrylate. [Link]

-

ResearchGate. ¹H-NMR spectrum of (6-[4′-flurobenzoylstyryloxy] hexyl methacrylate).... [Link]

-

CAS Common Chemistry. 6-Hydroxyhexyl methacrylate. [Link]

-

The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. [Link]

-

American Laboratory. Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

AMI Scientific. 6-Hydroxyhexyl Methacrylate (Stabilized With Mehq) TCI Analytical reagent. [Link]

-

CAS Common Chemistry. 6-Hydroxyhexyl methacrylate. [Link]

-

PubChem. Hexyl methacrylate | C10H18O2 | CID 8872. [Link]

-

NIH. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Repositório.UL. Analysis of Organic Coatings with Infrared Spectroscopy. [Link]

-

MySkinRecipes. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ). [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6-Hydroxyhexyl Methacrylate | 13092-57-4 | TCI AMERICA [tcichemicals.com]

- 3. 001chemical.com [001chemical.com]

- 4. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) [cymitquimica.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. メタクリル酸6-ヒドロキシヘキシル | 6-Hydroxyhexyl Methacrylate | 13092-57-4 | 東京化成工業株式会社 [tcichemicals.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) [myskinrecipes.com]

- 9. prepchem.com [prepchem.com]

- 10. Hexyl methacrylate(142-09-6) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Hexyl methacrylate(142-09-6) 13C NMR [m.chemicalbook.com]

- 14. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 17. americanlaboratory.com [americanlaboratory.com]

Navigating Chemical Identities: A Technical Guide to CAS 13092-57-4 and a Key Pharmaceutical Intermediate

An Important Clarification: The initial query presented an ambiguity, linking CAS number 13092-57-4 with the chemical name tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. Our comprehensive analysis reveals that these identifiers correspond to two distinct chemical entities. CAS 13092-57-4 is assigned to 6-Hydroxyhexyl Methacrylate , a monomer used in polymer chemistry. The bicyclic compound, a valuable chiral building block in pharmaceutical synthesis, is correctly identified with CAS numbers such as 204913-00-8 for a specific stereoisomer, tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate.

This guide is therefore structured into two distinct parts to provide a thorough and accurate technical overview of each compound, addressing their unique properties, safety profiles, and applications for researchers, scientists, and professionals in drug development.

Part 1: 6-Hydroxyhexyl Methacrylate (CAS: 13092-57-4)

6-Hydroxyhexyl Methacrylate is a bifunctional monomer possessing both a methacrylate group and a primary hydroxyl group. This dual functionality makes it a versatile building block in the synthesis of a wide range of polymers with tailored properties, finding applications in coatings, adhesives, and biomaterials.

Chemical Identity and Properties

| Property | Value |

| Synonyms | 1,6-Hexanediol Monomethacrylate, 6-Methacryloyloxy-1-hexanol |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol [1] |

| Physical State | Colorless to light yellow liquid[2] |

| Flash Point | 107 °C[2] |

| Specific Gravity | 1.00[2] |

| Purity | >95.0% (GC)[1][3] |

Comprehensive Safety Profile

6-Hydroxyhexyl Methacrylate is classified as an irritant. Adherence to safety protocols is essential to minimize risk during handling and experimentation.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[3]

-

Signal Word: Warning[3]

Precautionary Measures & First Aid:

-

Prevention: Wash hands and face thoroughly after handling.[3] Wear protective gloves and eye protection.[3]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Firefighting Measures:

-

Suitable Extinguishing Media: Dry chemical, foam, or carbon dioxide. Water may be ineffective as it can scatter and spread the fire.

-

Hazardous Combustion Products: No specific data available.

Handling, Storage, and Personal Protective Equipment (PPE):

-

Handling: Handle in a well-ventilated area.[3] Use local exhaust ventilation if vapor or aerosol generation is likely.[3] Avoid contact with skin, eyes, and clothing.[3]

-

Storage: Store in a cool, dark place with the container tightly closed.[3] Store away from incompatible materials such as oxidizing agents.[3] The compound may undergo polymerization when exposed to heat, light, or polymerization initiators like peroxides.[3]

-

PPE:

-

Eye/Face Protection: Safety glasses or a face shield.

-

Hand Protection: Protective gloves.

-

Skin and Body Protection: Protective clothing and boots as required.

-

Respiratory Protection: A vapor respirator may be necessary depending on the ventilation and exposure levels.

-

Synthesis and Reactivity

A common method for the synthesis of 6-Hydroxyhexyl Methacrylate involves the reaction of methacrylic acid with 6-chloro-1-hexanol in the presence of a base, such as tetrabutylammonium hydroxide, in a solvent like N,N-dimethylformamide (DMF).[4] The primary reactivity of this molecule is centered around the methacrylate group, which readily undergoes free-radical polymerization to form long-chain polymers. The hydroxyl group remains available for subsequent cross-linking or functionalization.

Caption: Free-radical polymerization of 6-Hydroxyhexyl Methacrylate.

Applications in Research and Materials Science

The dual functionality of 6-Hydroxyhexyl Methacrylate makes it a valuable component in various material applications:

-

Adhesives and Coatings: It is used in the production of adhesives and coatings, where it enhances flexibility and adhesion.[5][6] It is a key ingredient in the formulation of pressure-sensitive adhesives for tapes and labels.[6]

-

Biomaterials: As a derivative of poly(2-hydroxyethyl methacrylate) (pHEMA), it is explored for biomedical applications. pHEMA-based hydrogels are known for their excellent biocompatibility and are used in applications like soft contact lenses and drug delivery systems.[7] The incorporation of monomers like 6-hydroxyhexyl methacrylate can modify the properties of these hydrogels, for instance, by introducing degradable linkages for tissue engineering scaffolds.[8]

Part 2: tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 204913-00-8)

This compound is a chiral, conformationally constrained amino acid analogue. Its rigid bicyclic structure makes it a highly valuable building block in medicinal chemistry for the synthesis of complex and stereospecific pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen atom, which can be selectively removed during a synthetic sequence.

Chemical Identity and Properties

| Property | Value |

| Synonyms | (1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Physical State | Solid (Typical) |

| Storage Conditions | 2-8°C, sealed in a dry environment. |

Comprehensive Safety Profile

GHS Hazard Classification (Anticipated): Based on related bicyclic compounds, the following hazards may be present:

-

Acute Toxicity, Oral: Potential for harm if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures & First Aid:

-

General Advice: Consult a physician and show them the safety data sheet.

-

Prevention: Avoid breathing dust, fumes, or vapor. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

If on Skin: Wash off with soap and plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes.

-

If Inhaled: Move person into fresh air.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce carbon oxides and nitrogen oxides.

Handling, Storage, and Personal Protective Equipment (PPE):

-

Handling: Use in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols.

-

Storage: Keep container tightly closed and store in a dry, well-ventilated place at the recommended temperature (2-8°C).

-

PPE:

-

Eye/Face Protection: Safety glasses with side-shields.

-

Hand Protection: Handle with gloves.

-

Skin and Body Protection: Complete suit protecting against chemicals.

-

Respiratory Protection: For nuisance exposures, use a particle respirator.

-

Role as a Chiral Building Block in Drug Development

The rigid 2-azabicyclo[2.2.1]heptane scaffold serves as a constrained analogue of proline, a naturally occurring amino acid. In drug design, constraining the conformation of a molecule can lead to higher binding affinity and selectivity for its biological target. This is because the molecule is "pre-organized" in a shape that is favorable for binding, reducing the entropic penalty upon complexation.

This bicyclic compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly antiviral drugs.[10][11][12]

Application Example: Synthesis of Antiviral Agents

This chiral building block is a component in the synthesis of complex antiviral medications. For instance, derivatives of 2-azabicyclo[2.2.1]heptane are crucial intermediates in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[13] The rigid scaffold helps to correctly orient the other functional groups of the drug molecule for optimal interaction with the viral protein.

More recently, similar structures have been incorporated into the design of inhibitors for the 3CL protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[14] The peptidomimetic inhibitors often feature a core scaffold that mimics the peptide backbone, and constrained systems like the 2-azabicyclo[2.2.1]heptane are used to create novel P2 and P4 positions in these inhibitors.[14]

Caption: Role as a key starting material in a multi-step drug synthesis pathway.

Conclusion

This guide has elucidated the distinct identities, properties, and applications of two valuable chemical compounds that were initially conflated. 6-Hydroxyhexyl Methacrylate (CAS 13092-57-4) is a versatile monomer crucial for creating functional polymers for materials science and biomedical applications. In contrast, tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 204913-00-8) is a sophisticated, chiral building block that enables the stereoselective synthesis of complex drug molecules, particularly in the ongoing development of novel antiviral therapies. A precise understanding of each compound's characteristics and safety requirements is paramount for their effective and safe utilization in research and development.

References

- PrepChem.com. Preparation of 6-Hydroxyhexyl Methacrylate. [Link]

- BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

- PMC - NIH. pHEMA: An Overview for Biomedical Applications. [Link]

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]

- Google Patents.

- RSC Publishing. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. [Link]

- MySkinRecipes. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ). [Link]

- MySkinRecipes. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) (Thai). [Link]

- PMC. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]

- ResearchGate. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]

Sources

- 1. 6-Hydroxyhexyl Methacrylate | 13092-57-4 | TCI AMERICA [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) [myskinrecipes.com]

- 6. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) [myskinrecipes.com]

- 7. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate_TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate_TargetMol [targetmol.com]

- 13. WO2017072596A1 - An improved process for the preparation of ledipasvir - Google Patents [patents.google.com]

- 14. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of hydroxyhexyl methacrylate in different organic solvents

An In-Depth Technical Guide to the Solubility of 6-Hydroxyhexyl Methacrylate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

6-Hydroxyhexyl methacrylate (HHMA) is a functional monomer of significant interest in the development of advanced polymers, coatings, adhesives, and biomedical materials. Its unique molecular structure, featuring a hydrophilic hydroxyl group and a hydrophobic hexyl methacrylate backbone, imparts a versatile solubility profile that is critical to its application and polymerization. This guide provides a comprehensive exploration of the solubility of HHMA in various organic solvents, grounded in fundamental chemical principles and supported by a detailed experimental protocol for empirical determination. We delve into the theoretical underpinnings of solubility, present a predictive framework for solvent selection, and offer a robust methodology for researchers and formulation scientists to precisely quantify solubility in their systems.

Introduction to 6-Hydroxyhexyl Methacrylate (HHMA)

6-Hydroxyhexyl methacrylate (CAS: 13092-57-4), also known as 1,6-Hexanediol monomethacrylate, is a colorless to light yellow liquid with a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol .[1] Its structure is characterized by two key functional moieties: a terminal hydroxyl (-OH) group and a methacrylate ester group, separated by a flexible six-carbon alkyl chain.

-

The Methacrylate Group: This group is susceptible to free-radical polymerization, allowing HHMA to be incorporated into a wide range of polymer chains.

-

The Hydroxyl Group: This polar group provides a site for secondary reactions (e.g., urethane formation with isocyanates), enhances adhesion to polar substrates, and improves the hydrophilicity and flexibility of the final polymer.[2]

-

The Hexyl Chain: This nonpolar hydrocarbon chain imparts flexibility and contributes to the monomer's affinity for less polar organic solvents.

This bifunctional nature makes HHMA a valuable component in applications requiring a balance of properties, such as impact-resistant plastics, pressure-sensitive adhesives, and biocompatible hydrogels. Understanding its solubility is paramount for controlling reaction kinetics, optimizing formulation viscosity, and ensuring the homogeneity of the final product.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[3] This means that substances with similar intermolecular forces are more likely to be miscible. For HHMA, three primary types of intermolecular forces are at play:

-

Dispersion Forces (van der Waals): Weak forces arising from temporary fluctuations in electron density. These are the primary forces in the nonpolar hexyl chain of HHMA.

-

Dipolar Forces: Occur between permanently polar molecules. The ester linkage in HHMA possesses a permanent dipole.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like the oxygen in HHMA's hydroxyl group) and another nearby electronegative atom.

Hansen Solubility Parameters (HSP): A Predictive Tool

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility.[4][5] This model deconstructs the total cohesive energy of a substance into three components, corresponding to the intermolecular forces described above:

-

δd: The energy from d ispersion forces.

-

δp: The energy from dipolar intermolecular p olar forces.

-

δh: The energy from h ydrogen bonding.[5]

Each molecule (both solute and solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the experimentally determined HSP values for HHMA are not widely published, this framework is invaluable for rational solvent selection.

Caption: Conceptual Diagram of Hansen Solubility Space for HHMA.

Qualitative Solubility of HHMA in Common Organic Solvents

While precise quantitative data is often proprietary or must be determined empirically, a qualitative assessment of HHMA's solubility can be made based on its structure. The presence of both a polar hydroxyl group and a nonpolar alkyl chain suggests broad compatibility.

Table 1: Predicted Qualitative Solubility of 6-Hydroxyhexyl Methacrylate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of HHMA can hydrogen-bond effectively with these solvents. Similar methacrylates show good solubility in alcohols.[6][7] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can accept hydrogen bonds from HHMA's hydroxyl group and have dipole moments that interact favorably with the ester group. Acetone and THF are good solvents for many monomers.[8] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Soluble | The six-carbon alkyl chain provides significant nonpolar character, allowing for favorable dispersion force interactions. Solubility is expected to be lower than in polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic molecules, including those with moderate polarity like HHMA. Chloroform is a known good solvent for many dental monomers.[8] |

| Water | H₂O | Slightly Soluble | While the hydroxyl group imparts some water affinity, the long, nonpolar C6H12 chain significantly limits water solubility, similar to other long-chain alcohols. |

Disclaimer: This table is predictive and based on general chemical principles. Experimental verification is essential for any specific application.

Experimental Protocol: Gravimetric Determination of HHMA Solubility

To obtain precise, quantitative solubility data, a robust experimental protocol is required. The static equilibrium gravimetric method is a reliable and widely used technique.[9] This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Causality Behind Experimental Choices:

-

Static Equilibrium: We allow the system to rest for an extended period to ensure that the dissolution process has reached its thermodynamic endpoint, providing a true measure of saturation solubility.

-

Temperature Control: Solubility is highly temperature-dependent.[6] A water bath or incubator is used to maintain a constant temperature (e.g., 298.15 K or 25 °C) to ensure reproducibility and accuracy.

-

Excess Solute: Adding an excess of HHMA ensures that the solution becomes fully saturated. Visual confirmation of undissolved solute is a key indicator that equilibrium has been reached.

-

Gravimetric Analysis: Measuring mass is one of the most accurate analytical techniques. By evaporating the solvent and weighing the residual solute, we directly measure the amount dissolved.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Place approximately 1-2 g of HHMA into a 20 mL glass vial with a screw cap.

-

Record the exact mass of the vial and HHMA.

-

Add approximately 5 mL of the chosen organic solvent to the vial.

-

Record the exact mass of the solvent added.

-

-

Equilibration:

-

Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[9]

-

After agitation, allow the vial to stand undisturbed at the same temperature for at least 12 hours to allow any undissolved HHMA to settle.

-

-

Sampling and Analysis:

-

Tare a clean, dry aluminum weighing dish or another glass vial.

-

Carefully withdraw a sample (approx. 2-3 mL) of the clear supernatant using a glass pipette, ensuring no undissolved material is transferred.

-

Dispense the supernatant into the tared dish/vial and record the exact mass of the solution transferred.

-

Place the dish/vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass is achieved.

-

Record the final mass of the residual HHMA.

-

-

Calculation:

-

Mass of solvent in the sample = (Mass of solution transferred) - (Mass of residual HHMA)

-

Solubility (g / 100 g solvent) = [ (Mass of residual HHMA) / (Mass of solvent in sample) ] x 100

-

Factors Influencing Solubility Measurements

-

Temperature: As noted, solubility is strongly dependent on temperature. Always report the temperature at which measurements were made.

-

Purity of HHMA: Impurities can alter the measured solubility. Use a high-purity grade of HHMA for accurate results.[1][10]

-

Purity of Solvent: The presence of water or other contaminants in the solvent can significantly affect its solvating power.

-

Inhibitor: HHMA is typically supplied with an inhibitor like MEHQ (monomethyl ether hydroquinone) to prevent spontaneous polymerization.[1][2] While present in small concentrations, this does not typically interfere with solubility measurements but is crucial for sample stability.

Conclusion

6-Hydroxyhexyl methacrylate exhibits a versatile solubility profile due to its amphiphilic molecular structure. It is readily soluble in a wide range of common polar organic solvents, including alcohols, ketones, and esters, with moderate to good solubility in nonpolar and chlorinated solvents. For applications requiring precise control over formulation properties, the predictive power of Hansen Solubility Parameters provides an excellent starting point for solvent screening, but it must be complemented by empirical determination. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating system for researchers to quantify the solubility of HHMA, enabling the development of robust and optimized formulations for advanced material applications.

References

- Solubility of Things. (n.d.). Methacrylic acid.

- MySkinRecipes. (n.d.). 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ).

- Alfa Chemistry. (n.d.). CAS 13092-57-4 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ).

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- PubChem. (n.d.). 6-Hydroxyhexyl acrylate.

- PubChem. (n.d.). Methyl Methacrylate.

- Chemistry For Everyone. (2023). What Are The Properties Of Methyl Methacrylate?.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.

- ResearchGate. (2007). Solubility and diffusivity of methylmethacrylate and butylacrylate monomers in a MMA–BA copolymer.

- Wikipedia. (n.d.). Hansen solubility parameter.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Wiley Online Library. (2007). Solubility and diffusivity of methylmethacrylate and butylacrylate monomers in a MMA-BA copolymer.

- University of Calgary. (2023). Solubility of Organic Compounds.

- IADR Abstract Archives. (2015). Monomer/Solvent Solubility Interaction Parameter Comparisons.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 6-Hydroxyhexyl Methacrylate 13092-57-4.

- CymitQuimica. (n.d.). 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 6-Hydroxyhexyl Methacrylate (stabilized with MEHQ) [myskinrecipes.com]

- 3. saltise.ca [saltise.ca]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. Monomer/Solvent Solubility Interaction Parameter Comparisons IADR Abstract Archives [iadr.abstractarchives.com]

- 9. mdpi.com [mdpi.com]

- 10. 6-Hydroxyhexyl Methacrylate | 13092-57-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Thermal properties and stability of 2-Propenoic acid, 2-methyl-, hydroxyhexyl ester

An In-Depth Guide to the Thermal Properties and Stability of 6-Hydroxyhexyl Methacrylate

Abstract

This technical guide provides a comprehensive analysis of the thermal properties and stability of 2-Propenoic acid, 2-methyl-, hydroxyhexyl ester, more commonly known as 6-hydroxyhexyl methacrylate (HHMA). As a critical monomer in the synthesis of advanced polymers for biomedical, dental, and industrial applications, a thorough understanding of its thermal behavior is paramount for researchers, scientists, and drug development professionals. This document delineates the fundamental principles and practical methodologies for characterizing HHMA using core thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We explore the causality behind experimental parameter selection, protocols for achieving self-validating data, and the critical factors, such as polymerization inhibitors, that govern the monomer's stability. The guide integrates quantitative data, step-by-step experimental workflows, and visual diagrams to deliver field-proven insights into optimizing the handling, processing, and application of this versatile methacrylate ester.

Introduction to 6-Hydroxyhexyl Methacrylate (HHMA)

6-Hydroxyhexyl methacrylate (HHMA) is a bifunctional monomer possessing both a reactive methacrylate group and a terminal hydroxyl group. This unique structure allows it to act as a crucial building block in the formation of crosslinked polymer networks and for subsequent functionalization, making it invaluable in the development of specialty polymers, coatings, adhesives, and biocompatible materials.[1][2]

Chemical Identity

-

Systematic Name: 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester

-

Common Synonyms: 6-Hydroxyhexyl Methacrylate, 1,6-Hexanediol Monomethacrylate[2][3]

-

CAS Number: 13092-57-4[4]

-

Molecular Formula: C10H18O3[5]

Key Physicochemical Properties

The physical and chemical characteristics of HHMA are essential for its proper storage and application. The data presented below has been consolidated from chemical supplier and database information.

| Property | Value | Source(s) |

| Molecular Weight | 186.25 g/mol | [5] |

| Appearance | Colorless to Light Yellow Clear Liquid | [3][5] |

| Purity | >95.0% (GC) | [3][4] |

| Specific Gravity (20/20) | 1.00 | [3][5] |

| Flash Point | 107 °C | [3][5] |

| Storage | Recommended in a cool, dark place (<15°C) | [3] |

| Stabilizer | Typically stabilized with MEHQ (p-methoxyphenol) | [3][4][5] |

Foundational Concepts in Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time while subjected to a controlled temperature program. For a reactive monomer like HHMA, these techniques are indispensable for determining safe processing windows and predicting material performance.

-

Thermal Properties refer to how a material responds to changes in temperature. Key parameters include the glass transition temperature (Tg) of its polymer, melting temperature (Tm), and crystallization temperature (Tc).[6] These are critical for defining the physical state and mechanical behavior of the resulting polymer.

-

Thermal Stability is a measure of a material's resistance to chemical change, such as decomposition or uncontrolled polymerization, upon heating.[7][8] It is often characterized by the onset temperature of mass loss.

Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for investigating the thermal transitions of polymers and monomers.[9] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to the same temperature program.[10] This differential heat flow reveals critical information about phase transitions and chemical reactions.

Key Thermal Events Observable by DSC

For HHMA and its polymer (poly-HHMA), DSC can identify several key events:

-

Glass Transition (Tg): A reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat capacity on the DSC thermogram.[9]

-

Crystallization (Tc): The process of polymer chain alignment into an ordered crystalline structure upon cooling from the melt. This is an exothermic event, appearing as a peak on the DSC curve.

-

Melting (Tm): The transition from a crystalline solid to an amorphous liquid. This is an endothermic process requiring heat absorption, which results in a distinct peak.[10]

-

Polymerization: The curing or polymerization of the HHMA monomer is a significant exothermic event. DSC can be used to determine the temperature at which polymerization begins and the total energy released.

Experimental Protocol: DSC Analysis of HHMA

This protocol provides a standardized workflow for analyzing the thermal properties of HHMA. The causality for parameter selection is rooted in balancing signal resolution with experimental efficiency.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of HHMA into a standard aluminum DSC pan. Rationale: This mass is sufficient to produce a clear signal without causing thermal gradients within the sample.

-

Hermetically seal the pan to prevent volatilization of the monomer during the experiment.

-

-

Instrument Setup & Calibration:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell. Rationale: The reference pan compensates for the heat capacity of the pan itself, isolating the thermal events of the sample.[9]

-

-

Thermal Program:

-

Equilibrate the cell at a low temperature, e.g., -50 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the expected transitions, e.g., 250 °C. Rationale: A 10 °C/min heating rate is a widely accepted standard that provides a good balance between sensitivity and resolution.[9][10]

-

Hold isothermally for 1-2 minutes.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions. Rationale: The first scan reveals the thermal history of the sample, including any exothermic polymerization. The second scan characterizes the properties of the newly formed polymer, such as its glass transition temperature (Tg).

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify the onset of polymerization (exotherm) in the first heat scan.

-

Determine the glass transition temperature (Tg) from the step change in the baseline of the second heat scan.

-

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of HHMA.

Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)